6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one
Description
Properties
IUPAC Name |
6-(cyclohexylamino)-3-(trifluoromethyl)phenalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO/c21-20(22,23)16-11-18(25)15-8-4-7-14-17(10-9-13(16)19(14)15)24-12-5-2-1-3-6-12/h4,7-12,24H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRODSVWOMDGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=CC=C4C3=C(C=C2)C(=CC4=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one typically involves the following steps:
Formation of the Phenalenone Core: The phenalenone core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Amination: The cyclohexylamino group is introduced through nucleophilic substitution reactions, where a suitable amine (cyclohexylamine) reacts with an intermediate phenalenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of phenalenone oxides or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenalenone derivatives.
Scientific Research Applications
6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclohexylamino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phenalenone Derivatives
- 6-Hydroxy-1H-phenalen-1-one (CAS 3352-82-7): Structure: Lacks the trifluoromethyl and cyclohexylamino groups, featuring a hydroxyl group at position 4. Properties: Higher polarity due to the hydroxyl group, leading to increased aqueous solubility compared to the target compound. Safety data indicate acute toxicity risks upon inhalation . Comparison: The trifluoromethyl and cyclohexylamino substitutions in the target compound likely reduce polarity, enhancing membrane permeability and bioavailability.
Spirocyclic Diazaspiro Compounds
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Patent Example): Structure: Incorporates a diazaspiro[3.5]nonene core, multiple trifluoromethyl groups, and a pyrimidinyl substituent. Synthesis: Utilizes cesium carbonate in acetonitrile at 75°C, followed by HPLC purification . Both compounds employ trifluoromethyl groups to enhance stability.
Physicochemical Properties
Key Observations :
- The trifluoromethyl group increases LogP (lipophilicity) in both the target and patent compounds.
- The diazaspiro compound’s higher molecular weight and complex structure correlate with longer HPLC retention times.
Biological Activity
The compound 6-(cyclohexylamino)-3-(trifluoromethyl)-1H-phenalen-1-one is a member of the phenalenone family, notable for its diverse biological activities. This article examines its biological activity, including synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and research findings.
Structure
The compound features a phenalenone core with a cyclohexylamino group and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 297.30 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.30 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow solid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Research has indicated that phenalenones exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of phenalenone can inhibit the proliferation of human cancer cells through apoptosis induction.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results demonstrated an IC50 value of approximately 15 µM for HeLa cells, indicating significant cytotoxicity.
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies suggest that while the compound exhibits significant biological activity, it also presents some toxicity concerns.
Toxicity Data Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation |
| Mutagenicity | Negative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
